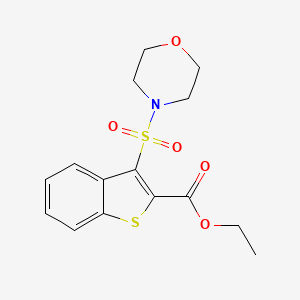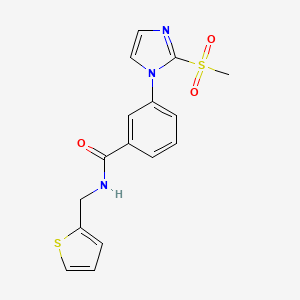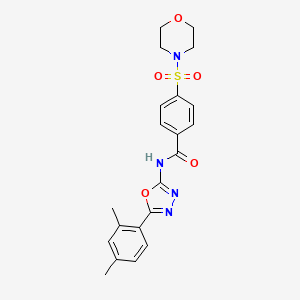
N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the preparation of piperidine and pyridine analogs. For instance, the synthesis of N-phenyl piperidine analogs has been reported to yield active compounds against HIV-1 and NNRTI-resistant mutant viruses . Another study describes a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which involves acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . These methods could potentially be adapted for the synthesis of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide by incorporating the appropriate nitrophenyl and phenylpyridazine substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, Ni(II) complexes involving pyridine and piperazine derivatives have been synthesized and characterized by elemental analyses, IR, and single crystal X-ray diffraction data . These complexes exhibit different geometries and are stabilized by various types of inter- and intramolecular hydrogen bonding, providing a supramolecular framework. The molecular structure of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide would likely show similar characteristics, with potential for hydrogen bonding and a defined geometry influenced by its substituents.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide. However, the chemical reactivity of similar compounds can be inferred. For instance, the Ni(II) complexes mentioned in one of the papers involve N-S bonding and exhibit thermal stability as investigated by TG-DTA, indicating potential pathways for thermal degradation . The presence of the nitro group in the compound of interest could also imply reactivity towards reduction or participation in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide are not directly discussed, related compounds have been studied for their pharmacological properties, such as potency against HIV-1 . The physical properties such as solubility, melting point, and stability could be similar to those of the piperidine and pyridine analogs described. The chemical properties, including reactivity and binding affinity, would be influenced by the functional groups present in the molecule, such as the nitro and carboxamide groups.
Wissenschaftliche Forschungsanwendungen
PET Tracers for Serotonin Receptors :
- A study by García et al. (2014) developed analogs of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides. These compounds, including derivatives of the piperidine framework, were tested as PET tracers for serotonin 5-HT(1A) receptors, showing potential for improved in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Inhibitors of HIV-1 Reverse Transcriptase :
- Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. The study identified N-phenyl piperidine analogs with potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Anticancer Effects :
- Vinaya et al. (2011) synthesized several derivatives of piperidine and found that some, particularly those with nitro and fluoro substitution, inhibited the growth of human leukemia cells, suggesting their potential as anticancer agents (Vinaya et al., 2011).
Inhibitors of Soluble Epoxide Hydrolase :
- Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds showed potential for various disease models due to their ability to modulate epoxide levels in the body (Thalji et al., 2013).
Antimicrobial and Antiviral Activities :
- Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, which exhibited promising antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (Reddy et al., 2013).
Rho Kinase Inhibitor for CNS Disorders :
- Wei et al. (2016) developed a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders (Wei et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities :
- Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives that showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Antidepressant and Nootropic Agents :
- Thomas et al. (2016) synthesized pyridine-4-carboxamide derivatives with potential as antidepressant and nootropic agents. Certain compounds in this study showed high antidepressant activity (Thomas et al., 2016).
Mycobacterium Tuberculosis Inhibitors :
- Samala et al. (2013) developed 3-phenyl-pyrazolo[4,3-c]pyridine derivatives from piperidin-4-one, which inhibited Mycobacterium tuberculosis pantothenate synthetase, showcasing their potential as antitubercular agents (Samala et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-22(23-18-7-4-8-19(15-18)27(29)30)17-11-13-26(14-12-17)21-10-9-20(24-25-21)16-5-2-1-3-6-16/h1-10,15,17H,11-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLRVYNHOUCNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)



![3-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2550421.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)



![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)